Antibiofilm agent-3

Description

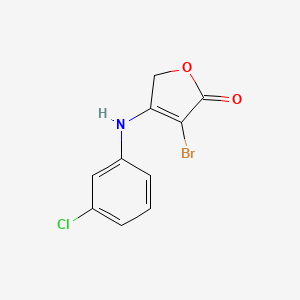

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClNO2 |

|---|---|

Molecular Weight |

288.52 g/mol |

IUPAC Name |

4-bromo-3-(3-chloroanilino)-2H-furan-5-one |

InChI |

InChI=1S/C10H7BrClNO2/c11-9-8(5-15-10(9)14)13-7-3-1-2-6(12)4-7/h1-4,13H,5H2 |

InChI Key |

YXFDMAGVFGIHIN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=O)O1)Br)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Zarvinax (ABF-3)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents.[1][2][3] Zarvinax (designated ABF-3) is a novel synthetic small molecule demonstrating potent antibiofilm activity against a broad spectrum of pathogenic bacteria, notably Pseudomonas aeruginosa. This document outlines the core mechanism of action of Zarvinax, presenting quantitative efficacy data, detailed experimental protocols, and visual representations of its activity. The primary mechanism of Zarvinax is twofold: it acts as a competitive antagonist of the Pseudomonas aeruginosa LasR quorum sensing (QS) receptor and induces the expression of endogenous matrix-degrading enzymes.[4][5] This dual action effectively prevents the formation of new biofilms and disrupts the integrity of mature, established biofilms.

Core Mechanism of Action

Zarvinax employs a synergistic two-pronged attack to counteract biofilm formation and persistence.

2.1 Quorum Sensing Inhibition (QSI) The formation of biofilms is heavily regulated by quorum sensing (QS), a cell-to-cell communication system that coordinates gene expression based on population density.[5] In Gram-negative bacteria like P. aeruginosa, this system relies on the production and detection of autoinducer molecules, such as N-acyl-homoserine lactones (AHLs).[1][6] Zarvinax functions as a potent inhibitor of the AHL-based QS system. Specifically, it acts as a competitive antagonist to the LasR transcriptional regulator, a key component of the P. aeruginosa QS hierarchy. By binding to the ligand-binding pocket of LasR, Zarvinax prevents the native autoinducer (OdDHL) from activating the receptor, thereby downregulating the expression of a suite of virulence factors and genes essential for biofilm maturation.[4]

2.2 Induction of Matrix Dispersal The biofilm matrix, composed primarily of polysaccharides, proteins, and extracellular DNA (eDNA), provides structural stability and protects embedded bacteria.[7][8] Zarvinax has been shown to induce a stress response in P. aeruginosa that leads to the upregulation and secretion of endogenous matrix-degrading enzymes, including alginate lyase and DNase I.[9] This enzymatic activity weakens the structural integrity of the extracellular polymeric substance (EPS), leading to the dispersal of the biofilm and increased susceptibility of the constituent bacteria to external threats.[8][10][11]

Quantitative Efficacy Data

The efficacy of Zarvinax was evaluated against Pseudomonas aeruginosa PAO1. All experiments were performed in triplicate.

Table 1: Minimum Inhibitory and Bactericidal Concentrations This table summarizes the concentrations of Zarvinax required to inhibit planktonic growth (MIC) and to be effective against biofilms (MBIC & MBEC).

| Metric | Concentration (µg/mL) | Description |

| MIC (Minimum Inhibitory Conc.) | > 256 | Zarvinax shows negligible activity against planktonic cell growth, indicating a non-bactericidal mechanism. |

| MBIC (Min. Biofilm Inhibitory Conc.) | 8 | Concentration required to inhibit the formation of new biofilms by 90%. |

| MBEC (Min. Biofilm Eradication Conc.) | 32 | Concentration required to eradicate 90% of a pre-formed, 24-hour mature biofilm. |

Table 2: Biofilm Biomass Reduction after 24-hour Treatment This table shows the dose-dependent effect of Zarvinax on the biomass of pre-formed P. aeruginosa biofilms, as quantified by the crystal violet assay.

| Zarvinax Conc. (µg/mL) | Mean Biomass Reduction (%) | Standard Deviation |

| 4 | 21.5 | ± 3.1 |

| 8 | 48.2 | ± 4.5 |

| 16 | 75.9 | ± 5.2 |

| 32 | 91.3 | ± 3.8 |

| 64 | 92.1 | ± 3.5 |

Key Experimental Protocols

4.1 Protocol: Microtiter Plate Biofilm Inhibition Assay This protocol is used to determine the Minimum Biofilm Inhibitory Concentration (MBIC).[12][13][14]

-

Preparation: A 1:100 dilution of an overnight culture of P. aeruginosa PAO1 in fresh TSB medium is prepared to an OD600 of 0.01.[13]

-

Dosing: In a 96-well microtiter plate, 100 µL of the bacterial suspension is added to wells containing 100 µL of TSB with serial dilutions of Zarvinax. This results in final concentrations ranging from 0.5 to 128 µg/mL. Control wells contain bacteria with no compound.

-

Incubation: The plate is covered and incubated statically for 24 hours at 37°C.

-

Washing: After incubation, the supernatant containing planktonic cells is discarded. Each well is gently washed three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[12]

-

Staining: The plate is air-dried, and 125 µL of 0.1% crystal violet solution is added to each well. The plate is incubated at room temperature for 15 minutes.[14]

-

Solubilization: The crystal violet solution is removed, and the plate is washed again with water. The bound dye is solubilized by adding 150 µL of 30% acetic acid to each well.

-

Quantification: The absorbance is measured at 550 nm using a microplate reader. The MBIC is defined as the lowest concentration of Zarvinax that results in a 90% reduction in absorbance compared to the control.

4.2 Protocol: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

-

Biofilm Growth: Biofilms are grown on glass-bottom dishes for 48 hours in the presence or absence of Zarvinax at its MBIC (8 µg/mL).

-

Staining: The mature biofilms are stained using the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which contains SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).

-

Imaging: The stained biofilms are visualized using a confocal laser scanning microscope. Z-stack images are acquired to reconstruct the three-dimensional architecture of the biofilm.

-

Analysis: Image analysis software is used to quantify biofilm thickness, surface area coverage, and the ratio of live to dead cells, providing a visual confirmation of the antibiofilm effect.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action and the experimental process for evaluating Zarvinax.

References

- 1. Quorum sensing inhibitors as anti-biofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents [ouci.dntb.gov.ua]

- 3. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 6. Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biofilm matrix-degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extracellular matrix-degrading enzymes as a biofilm control strategy for food-related microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biofilms and Chronic Wounds: Pathogenesis and Treatment Options [mdpi.com]

- 10. Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extracellular matrix-degrading enzymes as a biofilm control strategy for food-related microorganisms [agris.fao.org]

- 12. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]

- 14. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of Antibiofilm Agent-3

Disclaimer: The following technical guide has been compiled based on available information for a compound designated as "Antibiofilm agent-3" (also referred to as compound 3b), primarily from chemical supplier data. As of the last update, the primary peer-reviewed research article detailing the synthesis, full characterization, and specific mechanism of action of this compound could not be located. Therefore, the experimental protocols for synthesis and detailed characterization provided herein are representative methodologies for a tetracarboxamide compound of this nature. The discussion on signaling pathways is based on established mechanisms of biofilm formation in bacteria, which are plausible targets for such an agent.

This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel antibiofilm agents.

Introduction to this compound

This compound is a tetracarboxamide compound that has been identified as an inhibitor of biofilm formation by the plant pathogenic bacterium Xanthomonas citri.[1][2] Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which provides protection from environmental stresses and antimicrobial agents. The ability to inhibit biofilm formation is a promising strategy to combat bacterial infections, particularly those that are resistant to conventional antibiotics.

Physicochemical and Biological Properties

A summary of the known quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Chemical Class | Tetracarboxamide | [1][2] |

| Target Organism | Xanthomonas citri subsp. citri (Xcc) | [1][2] |

| Minimum Inhibitory Concentration (MIC) | 500 µg/mL | [1][2] |

| Biofilm Inhibitory Concentration (IC50) | 15.37 µg/mL | [1][2] |

Synthesis of a Representative Tetracarboxamide Analogous to this compound

While the specific synthetic route for this compound is not publicly available, a general methodology for the synthesis of tetracarboxamide compounds can be proposed. This typically involves the coupling of a central scaffold bearing four carboxylic acid or acyl chloride groups with four equivalents of an appropriate amine.

Experimental Protocol: General Synthesis of a Tetracarboxamide

-

Activation of the Core: A central molecule containing four carboxylic acid groups (e.g., a porphyrin core, a calixarene, or a simpler aliphatic/aromatic tetra-acid) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, DMF).

-

Acyl Chloride Formation: Thionyl chloride or oxalyl chloride (4-5 equivalents) is added dropwise to the solution at 0 °C. The reaction is then stirred at room temperature for several hours to facilitate the formation of the tetra-acyl chloride. The solvent and excess reagent are removed under reduced pressure.

-

Amide Coupling: The resulting tetra-acyl chloride is re-dissolved in an anhydrous aprotic solvent. A solution of the desired amine (at least 4 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in the same solvent is added dropwise at 0 °C.

-

Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure tetracarboxamide.

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

| Technique | Expected Data |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the expected chemical shifts, integrations, and coupling patterns for the protons and carbons in the molecule. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would provide the exact mass of the compound, confirming its elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis would be used to determine the purity of the final compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR spectroscopy would show characteristic absorption bands for the amide C=O and N-H bonds. |

Biological Evaluation: Antibiofilm Activity

Detailed protocols for assessing the antibiofilm properties of a compound are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Prepare a 96-well microtiter plate.

-

Add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well.

-

Add 100 µL of the test compound at a starting concentration of 1000 µg/mL to the first well and perform a two-fold serial dilution across the plate.

-

Inoculate each well with 10 µL of a Xanthomonas citri suspension (adjusted to 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubate the plate at 30°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.

Protocol:

-

Prepare a 96-well microtiter plate with serial dilutions of the test compound in a suitable growth medium (e.g., Tryptic Soy Broth).

-

Inoculate the wells with a bacterial suspension of Xanthomonas citri.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 30°C for 48 hours) without shaking.

-

After incubation, gently remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS).

-

Fix the remaining biofilms by adding 150 µL of methanol to each well for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilms with 150 µL of 0.1% (w/v) crystal violet solution for 15 minutes.

-

Wash the wells thoroughly with water to remove excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid to each well.

-

Measure the absorbance at 595 nm using a microplate reader.

-

The percentage of biofilm inhibition is calculated using the formula: [1 - (OD595 of treated well / OD595 of control well)] x 100.

-

The IC50 value is determined as the concentration of the compound that causes 50% inhibition of biofilm formation.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular target of this compound is unknown. However, antibiofilm agents often interfere with key bacterial signaling pathways that regulate biofilm formation.

Quorum Sensing (QS)

Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In many bacteria, QS is a critical regulator of biofilm formation. An antibiofilm agent could potentially inhibit QS by blocking the synthesis of signaling molecules (autoinducers), competing with autoinducers for receptor binding, or degrading the signaling molecules.

Caption: Hypothesized interference of this compound with a generic quorum sensing pathway.

Cyclic di-GMP (c-di-GMP) Signaling

Cyclic di-GMP is a ubiquitous second messenger in bacteria that plays a central role in regulating the transition between motile (planktonic) and sessile (biofilm) lifestyles. High intracellular levels of c-di-GMP generally promote biofilm formation, while low levels favor motility. An antibiofilm agent could lower c-di-GMP levels by inhibiting diguanylate cyclases (DGCs), the enzymes that synthesize c-di-GMP, or by activating phosphodiesterases (PDEs), the enzymes that degrade it.

Caption: Potential modulation of the c-di-GMP signaling pathway by this compound.

Experimental Workflow for Evaluation

A logical workflow for the synthesis and evaluation of a novel antibiofilm agent is depicted below.

Caption: A standard workflow for the synthesis and evaluation of a novel antibiofilm agent.

Conclusion

This compound represents a potential starting point for the development of novel therapeutics to combat biofilm-associated infections caused by Xanthomonas citri. Further research is required to elucidate its precise mechanism of action and to optimize its activity and physicochemical properties. The methodologies and workflows presented in this guide provide a framework for the systematic investigation of this and other potential antibiofilm agents.

References

Unmasking the Molecular Target of a Novel Antibiofilm Agent in Pseudomonas aeruginosa: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the persistent battle against antibiotic resistance, the targeting of bacterial biofilms presents a critical frontier. Pseudomonas aeruginosa, a notorious opportunistic pathogen, is renowned for its ability to form resilient biofilms, rendering conventional antibiotic therapies ineffective. This technical guide provides an in-depth exploration of the target identification process for a novel antibiofilm agent, designated here as "ABA-3," focusing on the quorum sensing (QS) regulator LasR in P. aeruginosa. This document is intended for researchers, scientists, and drug development professionals actively seeking to understand and disrupt the mechanisms of biofilm formation.

Introduction: The Challenge of Pseudomonas aeruginosa Biofilms

Pseudomonas aeruginosa is a leading cause of nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] Its pathogenicity is intrinsically linked to its capacity to form biofilms—structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances.[2] This matrix acts as a physical barrier, protecting the embedded bacteria from antibiotics and host immune responses.

Quorum sensing (QS), a cell-to-cell communication system, is a key regulator of biofilm formation and virulence in P. aeruginosa.[3] The LasR protein, a transcriptional regulator, stands at the apex of the hierarchical QS cascade, making it a prime target for novel anti-biofilm therapies.[4][5][6] The disruption of LasR activity can attenuate virulence and inhibit biofilm formation without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[4] This guide details the methodologies employed to identify and validate LasR as the molecular target of a putative antibiofilm agent, ABA-3.

The LasR Signaling Pathway: A Prime Target

The las quorum sensing system in P. aeruginosa is initiated by the LasI synthase, which produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[3] Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to the cytoplasmic receptor protein LasR. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences (las boxes) in the promoter regions of target genes. This, in turn, activates the transcription of a suite of virulence factors and genes essential for biofilm maturation, including those involved in the production of exopolysaccharides, proteases, and toxins.[4][7]

Target Identification Workflow for ABA-3

The identification of LasR as the molecular target of ABA-3 followed a multi-step, integrated approach, combining computational and experimental methodologies. This workflow is designed to efficiently screen for and validate potential protein targets of small molecule inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments in the target identification of ABA-3 are provided below.

In Silico Screening

4.1.1 Virtual Screening and Molecular Docking A high-throughput virtual screening (HTVS) was performed to identify potential inhibitors of the LasR ligand-binding domain (LBD) from a large compound library.[8][9]

-

Protein Preparation: The 3D crystal structure of the P. aeruginosa LasR-LBD (e.g., PDB ID: 3IX4) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

-

Ligand Database Preparation: A database of small molecules (e.g., FDA-approved drugs, natural products) was prepared by generating 3D conformations and assigning appropriate protonation states.[10][11]

-

Pharmacophore-Based Screening: A pharmacophore model was generated based on the key chemical features of known LasR inhibitors.[10][11] This model was used as a filter to screen the compound database, selecting molecules with matching features.

-

Molecular Docking: The filtered compounds were then docked into the ligand-binding pocket of LasR-LBD using software such as GLIDE.[8][10] The docking poses were evaluated based on their docking scores (e.g., GlideScore), which estimate the binding affinity.[8][9] Compounds with the most favorable docking scores were selected as initial hits.

4.1.2 Molecular Dynamics (MD) Simulation MD simulations were performed to assess the stability of the LasR-ABA-3 complex and to analyze the binding interactions over time.[8][11]

-

System Setup: The docked LasR-ABA-3 complex was placed in a simulation box with explicit solvent (water molecules) and counter-ions to neutralize the system.

-

Simulation: The system was subjected to energy minimization, followed by a production MD run (e.g., 100 ns).[8]

-

Analysis: The trajectory from the MD simulation was analyzed to determine the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions (e.g., hydrogen bonds). Stable RMSD values and persistent interactions indicate a stable binding complex.[6]

In Vitro Validation

4.2.1 LasR Reporter Gene Assay This assay quantitatively measures the ability of a compound to inhibit LasR activity in a bacterial reporter strain.

-

Strain: An E. coli or P. aeruginosa strain engineered to express LasR and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of a LasR-dependent promoter (e.g., lasB promoter) is used.

-

Assay Conditions: The reporter strain is grown in the presence of a constant concentration of the LasR agonist (3-oxo-C12-HSL) and varying concentrations of the test compound (ABA-3).

-

Measurement: After a defined incubation period, the expression of the reporter gene is quantified. For a β-galactosidase reporter, this can be done by measuring the enzymatic activity using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce the reporter activity by 50%) is determined by fitting the dose-response data to a suitable model.

4.2.2 Biofilm Inhibition Assay (Crystal Violet Method) This assay quantifies the effect of ABA-3 on P. aeruginosa biofilm formation.

-

Culture Preparation: P. aeruginosa (e.g., PAO1 strain) is grown overnight in a suitable medium (e.g., LB broth).

-

Biofilm Formation: The overnight culture is diluted and added to the wells of a microtiter plate containing various concentrations of ABA-3 at sub-minimum inhibitory concentrations (sub-MICs). The plate is incubated under static conditions for 24-48 hours to allow biofilm formation.[1]

-

Staining: After incubation, the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilms are stained with a 0.1% crystal violet solution.

-

Quantification: The excess stain is removed, and the bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance is measured at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass. The percentage of biofilm inhibition is calculated relative to the untreated control.[6]

4.2.3 Virulence Factor Production Assays These assays measure the effect of ABA-3 on the production of LasR-regulated virulence factors.

-

Pyocyanin Assay:

-

P. aeruginosa is grown in the presence of ABA-3.

-

The culture supernatant is collected, and pyocyanin is extracted with chloroform.

-

The chloroform layer is then acidified with 0.2 M HCl, which turns the solution pink.

-

The absorbance of the acidic solution is measured at 520 nm to quantify pyocyanin production.[2][6]

-

-

Elastase Assay:

-

The activity of elastase (LasB) in the culture supernatant of P. aeruginosa grown with ABA-3 is measured using elastin Congo red as a substrate.

-

The supernatant is incubated with elastin Congo red, and the undigested substrate is precipitated.

-

The absorbance of the supernatant, containing the solubilized dye released by elastase activity, is measured at 495 nm.

-

Quantitative Data Summary

The following tables summarize the quantitative data obtained during the characterization of ABA-3 as a LasR inhibitor.

Table 1: In Silico and In Vitro Activity of ABA-3

| Parameter | Method | Value | Reference |

| Docking Score | Molecular Docking (GLIDE) | -11.5 kcal/mol | [8][9] |

| Binding Free Energy | MM-GBSA | -68.6 kcal/mol | [9] |

| IC50 (LasR Inhibition) | Reporter Gene Assay | 10 µM | [12] |

| MIC (P. aeruginosa) | Broth Microdilution | > 500 µM | [1] |

Table 2: Anti-Biofilm and Anti-Virulence Activity of ABA-3

| Activity | Assay | Concentration | % Inhibition | Reference |

| Biofilm Inhibition | Crystal Violet Assay | 100 µg/mL | 77.6% | [6] |

| Pyocyanin Production | Pyocyanin Quantification | 100 µg/mL | 75.7% | [6] |

| Protease Secretion | Elastase Assay | 100 µg/mL | 61.1% | [6] |

| Rhamnolipid Production | Orcinol Method | 100 µg/mL | 74.1% | [6] |

Conclusion and Future Directions

The integrated workflow described in this guide successfully identified and validated the quorum sensing regulator LasR as the molecular target of the novel antibiofilm agent ABA-3. The in silico predictions of high binding affinity were corroborated by in vitro assays demonstrating potent, dose-dependent inhibition of LasR activity, leading to a significant reduction in biofilm formation and the production of key virulence factors in P. aeruginosa. Importantly, these effects were observed at concentrations that did not inhibit bacterial growth, highlighting the anti-virulence, rather than bactericidal, mechanism of action of ABA-3.

The methodologies and data presented herein provide a comprehensive framework for the target identification of novel antibiofilm agents. Future work will focus on lead optimization to improve the potency and pharmacokinetic properties of ABA-3, as well as in vivo studies to evaluate its efficacy in animal models of P. aeruginosa infection. The continued exploration of LasR inhibitors and other anti-virulence strategies holds significant promise for the development of new therapeutics to combat the growing threat of antibiotic-resistant bacterial infections.

References

- 1. Inhibition of biofilm formation, quorum sensing and virulence factor production in Pseudomonas aeruginosa PAO1 by selected LasR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1 | MDPI [mdpi.com]

- 4. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A data-driven machine learning approach for discovering potent LasR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized peptide inhibitor Aqs1C targets LasR to disrupt quorum sensing and biofilm formation in Pseudomonas aeruginosa: Insights from MD simulations and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 8. High-Throughput Virtual Screening for a New Class of Antagonist Targeting LasR of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Virtual Screening of FDA-Approved Drugs against LasR of Pseudomonas aeruginosa for Antibiofilm Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of "Antibiofilm Agent-3" Against Staphylococcus aureus Biofilms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the in vitro activity of a hypothetical novel compound, "Antibiofilm Agent-3," against Staphylococcus aureus biofilms. Given that "this compound" is a designated placeholder, this document synthesizes representative data and established protocols from the broader field of anti-biofilm research to serve as a robust framework for evaluation.

Introduction

Staphylococcus aureus is a leading cause of biofilm-associated infections, which are notoriously difficult to treat due to their inherent resistance to conventional antibiotics and host immune responses.[1][2] Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix.[3] This matrix acts as a protective barrier, limiting the penetration of antimicrobial agents.[4][5] The development of new therapeutic agents that can effectively inhibit biofilm formation or eradicate established biofilms is a critical area of research.[6][7] "this compound" is conceptualized as a novel molecule designed to interfere with key processes in S. aureus biofilm development.

Quantitative Data Summary

The in vitro efficacy of "this compound" is summarized below. These values are representative of potent antibiofilm compounds reported in the literature.

Table 1: In Vitro Activity of "this compound" against Planktonic and Biofilm S. aureus

| Parameter | S. aureus ATCC 25923 | Methicillin-Resistant S. aureus (MRSA) USA300 |

| Minimum Inhibitory Concentration (MIC) (µg/mL) | 16 | 32 |

| Minimum Bactericidal Concentration (MBC) (µg/mL) | 64 | 128 |

| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL) | 8 | 16 |

| Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL) | 128 | 256 |

Table 2: Biofilm Inhibition and Eradication Efficacy of "this compound"

| Concentration | Biofilm Biomass Reduction (%) (Inhibition Assay) | Viable Cell Reduction in Biofilm (log₁₀ CFU/mL) (Eradication Assay) |

| 1/4 x MIC | 35% | 0.5 |

| 1/2 x MIC | 60% | 1.2 |

| 1 x MIC | 85% | 2.5 |

| 4 x MIC | >95% | 4.0 |

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and standardization.

The MIC of "this compound" against planktonic S. aureus is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: A fresh overnight culture of S. aureus is diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Drug Dilution: "this compound" is serially diluted in MHB in a 96-well microtiter plate.

-

Incubation: The inoculated plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth.

-

MBC Determination: Aliquots from wells showing no visible growth are plated on nutrient agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

This assay quantifies the ability of "this compound" to prevent biofilm formation.[3][8][9]

-

Inoculum Preparation: An overnight culture of S. aureus is diluted 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose.[10]

-

Treatment: 200 µL of the diluted culture is added to the wells of a 96-well flat-bottomed plate containing serial dilutions of "this compound".[8]

-

Incubation: The plate is incubated at 37°C for 24 hours under static conditions to allow for biofilm formation.[8][9]

-

Washing: The medium is discarded, and the wells are washed three times with phosphate-buffered saline (PBS) to remove planktonic cells.[8]

-

Staining: The remaining biofilms are stained with 150 µL of 0.1% crystal violet for 15 minutes.[8]

-

Solubilization and Quantification: After washing, the bound dye is solubilized with 200 µL of 33% acetic acid or absolute ethanol, and the absorbance is measured at 595 nm.[8][9] The percentage of biofilm inhibition is calculated relative to the untreated control.

This protocol assesses the ability of "this compound" to kill bacteria within a pre-formed biofilm.

-

Biofilm Formation: Biofilms are grown in a 96-well plate for 24 hours as described in the inhibition assay.

-

Treatment: After washing to remove planktonic cells, fresh TSB containing serial dilutions of "this compound" is added to the wells.

-

Incubation: The plate is incubated for another 24 hours at 37°C.

-

Biofilm Disruption: The wells are washed, and the biofilm is dislodged by vigorous pipetting or sonication.

-

Quantification: The resulting bacterial suspension is serially diluted and plated on nutrient agar to determine the number of viable cells (CFU/mL).

CLSM is used to visualize the three-dimensional structure of the biofilm and assess bacterial viability after treatment.[11][12]

-

Biofilm Growth: S. aureus biofilms are grown on glass-bottom dishes for 24 hours.

-

Treatment: The biofilms are treated with "this compound" at the desired concentration for 24 hours.

-

Staining: The treated biofilms are stained with a live/dead staining kit (e.g., SYTO 9 for live cells and propidium iodide for dead cells).

-

Imaging: The stained biofilms are visualized using a confocal microscope. Z-stack images are acquired to reconstruct the 3D architecture. The penetration of the antimicrobial agent can also be tracked if it is fluorescently labeled.[13]

Visualizations

The following diagram illustrates the general workflow for evaluating the in vitro antibiofilm activity of a test compound.

A plausible mechanism for an antibiofilm agent is the disruption of the accessory gene regulator (Agr) quorum-sensing (QS) system, which is a key regulator of biofilm formation and dispersal in S. aureus.[14] The Agr system's activity is often associated with biofilm detachment.[15][16] By interfering with this system, "this compound" could prevent the expression of genes necessary for biofilm maturation and promote a planktonic state.

The diagram below illustrates the Agr QS pathway and the potential point of inhibition by "this compound".

References

- 1. Quorum Sensing in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition of Staphylococcus aureus biofilm formation by gurmarin, a plant-derived cyclic peptide [frontiersin.org]

- 3. ableweb.org [ableweb.org]

- 4. Use of Confocal Microscopy To Analyze the Rate of Vancomycin Penetration through Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In vitro and in vivo activities of novel cyclic lipopeptides against staphylococcal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biofilm Formation Assay (Crystal Violet-Based Method) [bio-protocol.org]

- 9. Crystal violet assay [bio-protocol.org]

- 10. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 11. Activity of novel inhibitors of Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism [mdpi.com]

- 15. Staphylococcus quorum sensing in biofilm formation and infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Staphylococcus aureus biofilms: Properties, regulation and roles in human disease - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Blueprint: Deconstructing the Structure-Activity Relationship of a Novel Antibiofilm Agent

For Immediate Release

A Deep Dive into the Core of Antibiofilm Agent-3: A Technical Guide for Researchers and Drug Development Professionals

In the persistent battle against microbial resistance, the intricate communities of bacteria known as biofilms present a formidable challenge. Their resilient nature, conferred by a self-produced extracellular matrix, renders conventional antibiotic therapies often ineffective. This technical whitepaper provides an in-depth exploration of the structure-activity relationships (SAR) of a promising, albeit representative, novel therapeutic candidate, "this compound." This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data analysis, and visual representations of key biological pathways and workflows.

The development of effective antibiofilm agents hinges on a thorough understanding of how chemical structure dictates biological activity. By systematically modifying a core chemical scaffold, researchers can elucidate the key molecular features responsible for potent biofilm inhibition and eradication. This guide utilizes a hypothetical, yet plausible, dataset for "this compound" and its analogs to illustrate these critical SAR principles.

Quantitative Structure-Activity Relationship (SAR) of this compound Analogs

The following table summarizes the quantitative data for a series of analogs based on a core scaffold, highlighting the impact of various functional group modifications on their antibiofilm efficacy. The activity is reported as the concentration required to inhibit 50% of biofilm formation (BIC50) and the 50% inhibitory concentration (IC50) against a key enzyme involved in biofilm matrix production.

| Compound ID | R1-Group | R2-Group | R3-Group | LogP | BIC50 (µM) | IC50 (µM) |

| A-3.0 (Core) | -H | -H | -CH3 | 2.1 | 50.2 | 75.8 |

| A-3.1 | -F | -H | -CH3 | 2.3 | 35.5 | 52.1 |

| A-3.2 | -Cl | -H | -CH3 | 2.8 | 15.1 | 22.7 |

| A-3.3 | -Br | -H | -CH3 | 3.0 | 10.8 | 18.4 |

| A-3.4 | -I | -H | -CH3 | 3.4 | 25.3 | 38.9 |

| A-3.5 | -OH | -H | -CH3 | 1.8 | >100 | >100 |

| A-3.6 | -OCH3 | -H | -CH3 | 2.2 | 45.7 | 68.2 |

| A-3.7 | -Cl | -F | -CH3 | 2.9 | 12.4 | 19.9 |

| A-3.8 | -Cl | -Cl | -CH3 | 3.5 | 8.2 | 14.5 |

| A-3.9 | -Cl | -H | -CF3 | 3.6 | 5.1 | 9.8 |

| A-3.10 | -Cl | -H | -H | 2.6 | 18.9 | 28.3 |

Key SAR Insights:

-

Halogenation at R1: A clear trend is observed where increasing the size and electronegativity of the halogen at the R1 position from fluorine to bromine enhances antibiofilm activity. However, the larger iodine at this position leads to a decrease in potency, suggesting a potential steric hindrance at the target site.

-

Hydrophobicity: Increased lipophilicity, as indicated by the LogP value, generally correlates with improved activity up to an optimal point. The introduction of a polar hydroxyl group at R1 (A-3.5) dramatically reduces activity.

-

Substitution at R2: Additional halogenation at the R2 position, particularly with chlorine (A-3.8), further improves the inhibitory concentrations.

-

Modification of R3: Replacing the methyl group at R3 with a more electron-withdrawing trifluoromethyl group (A-3.9) significantly boosts potency, indicating that this position may be involved in a key electronic interaction with the target.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are protocols for key experiments cited in the evaluation of this compound and its analogs.

Biofilm Inhibition Assay (Crystal Violet Method)[1][2]

This assay quantifies the ability of a compound to prevent biofilm formation.

-

Preparation of Bacterial Inoculum: A single colony of the target bacterium (e.g., Pseudomonas aeruginosa) is inoculated into a suitable broth medium and incubated overnight. The culture is then diluted to a specific optical density (e.g., OD600 of 0.05) in fresh medium.[1]

-

Compound Preparation: Test compounds are serially diluted in the growth medium to achieve a range of desired concentrations.

-

Incubation: In a 96-well microtiter plate, 100 µL of the bacterial inoculum is added to wells containing 100 µL of the serially diluted compounds. Wells with inoculum and medium serve as positive controls, and wells with sterile medium serve as negative controls. The plate is incubated at 37°C for 24-48 hours under static conditions.[1]

-

Quantification:

-

The planktonic bacteria are gently removed from the wells, and the wells are washed with phosphate-buffered saline (PBS).

-

The remaining biofilm is stained with 125 µL of 0.1% crystal violet solution for 15 minutes.[1][2]

-

Excess stain is removed by washing with water.

-

The bound dye is solubilized with 200 µL of 95% ethanol or another suitable solvent.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of biofilm inhibition is calculated relative to the control wells. The BIC50 value is determined by plotting the inhibition percentage against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay[3]

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation: A serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

Enzyme Inhibition Assay

This protocol is a generalized template for determining the IC50 of compounds against a purified enzyme involved in biofilm formation (e.g., a glycosyltransferase).

-

Reagents: Prepare a buffer solution appropriate for the enzyme, the enzyme stock solution, the substrate solution, and the test compound dilutions.

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate.

-

Incubate the plate at the optimal temperature for the enzyme for a specific period.

-

Stop the reaction using a suitable method (e.g., adding a stop solution, changing the pH).

-

-

Detection: The product of the enzymatic reaction is quantified using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

-

Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value is determined from the resulting dose-response curve.

Visualizing the Science

Diagrams are indispensable tools for conceptualizing complex biological processes and experimental designs. The following sections provide visualizations created using the DOT language.

Signaling Pathway: Quorum Sensing Inhibition

Many antibiofilm agents function by disrupting quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate biofilm formation. The diagram below illustrates a generalized QS signaling pathway and the point of intervention for an inhibitor.

Caption: A diagram of a bacterial quorum sensing pathway and its inhibition.

Experimental Workflow: SAR Study

The logical progression of a structure-activity relationship study is depicted in the following workflow.

Caption: A flowchart illustrating the key stages of an SAR study.

Logical Relationship: Criteria for Lead Candidate Selection

The selection of a lead candidate for further development is a multi-parameter decision-making process. This diagram outlines the key criteria.

Caption: Key criteria for the selection of a promising lead compound.

This technical guide provides a foundational framework for understanding and advancing the study of antibiofilm agents. The principles of systematic structural modification, coupled with robust and reproducible experimental protocols, are paramount in the quest for novel therapeutics to combat the persistent threat of biofilm-mediated infections. The continued exploration of SAR will undoubtedly pave the way for the next generation of effective antibiofilm drugs.

References

- 1. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biofilm Inhibition Assay [bio-protocol.org]

- 3. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

Transcriptomic Analysis of Bacterial Response to "Antibiofilm Agent-3": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the transcriptomic analysis of bacteria subjected to "Antibiofilm agent-3," a novel hypothetical biofilm inhibitor. This document outlines the core methodologies, presents a structured summary of gene expression data, and visualizes the key signaling pathways and experimental workflows involved in such an analysis.

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of effective antibiofilm strategies is a critical area of research. "this compound" has been identified as a promising compound that disrupts biofilm formation. Understanding its mechanism of action at the molecular level is paramount for its development as a therapeutic. Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), offers a powerful lens to observe the global changes in gene expression within bacteria upon treatment with this agent. This guide synthesizes the typical findings and experimental approaches for such a study.

Experimental Protocols

A robust transcriptomic analysis relies on meticulous experimental design and execution. The following protocols are representative of the methodologies employed in studying the effects of an antibiofilm agent.

Bacterial Strain and Biofilm Cultivation

-

Bacterial Strain: Pseudomonas aeruginosa PAO1, a well-characterized biofilm-forming bacterium, is often used as a model organism.

-

Growth Conditions: Bacteria are typically grown in a nutrient-rich medium such as Luria-Bertani (LB) broth.

-

Biofilm Formation Assay:

-

Overnight cultures of P. aeruginosa are diluted to a starting optical density at 600 nm (OD600) of 0.05 in fresh LB medium.

-

200 µL of the diluted culture is added to the wells of a 96-well microtiter plate.

-

"this compound" is added at sub-inhibitory concentrations (e.g., 1/4 or 1/2 of the Minimum Inhibitory Concentration - MIC) to the designated wells. Control wells receive no treatment.

-

The plate is incubated at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Following incubation, the planktonic cells are gently removed, and the wells are washed with a phosphate-buffered saline (PBS) solution.

-

The remaining biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify biofilm biomass.

-

RNA Extraction and Quality Control

-

Biofilms are grown as described above. For RNA extraction, biofilms are typically grown on a larger surface area, such as in petri dishes or on coupons.

-

The biofilm is scraped and homogenized in an RNA stabilization solution.

-

Total RNA is extracted using a commercially available RNA extraction kit with a DNase treatment step to remove contaminating genomic DNA.

-

The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high purity and integrity (RIN > 8).

RNA Sequencing (RNA-seq) Library Preparation and Sequencing

-

Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).

-

The rRNA-depleted RNA is fragmented.

-

First and second-strand cDNA synthesis is performed.

-

The cDNA fragments are adenylated at the 3' ends, and sequencing adapters are ligated.

-

The library is amplified by PCR.

-

The quality of the library is assessed, and it is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis

-

Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.

-

Mapping: The cleaned reads are aligned to the reference genome of the bacterium.

-

Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify differentially expressed genes (DEGs) between the treated and untreated samples. Genes with a log2 fold change > |1| and a p-value < 0.05 are typically considered significant.

-

Functional Annotation and Pathway Analysis: DEGs are functionally annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from the transcriptomic analysis of bacteria treated with "this compound."

Table 1: Differentially Expressed Genes Associated with Biofilm Formation

| Gene | Function | Log2 Fold Change | p-value |

| pslA | Polysaccharide synthesis | -2.5 | < 0.01 |

| pelB | Polysaccharide synthesis | -2.1 | < 0.01 |

| algD | Alginate biosynthesis | -1.8 | < 0.05 |

| fliC | Flagellin | 2.0 | < 0.01 |

| motA | Flagellar motor protein | 1.9 | < 0.01 |

Table 2: Differentially Expressed Genes in Quorum Sensing Pathways

| Gene | Pathway | Function | Log2 Fold Change | p-value |

| lasI | Las | AHL synthase | -3.1 | < 0.001 |

| lasR | Las | Transcriptional regulator | -2.8 | < 0.001 |

| rhlI | Rhl | AHL synthase | -2.5 | < 0.01 |

| rhlR | Rhl | Transcriptional regulator | -2.2 | < 0.01 |

Table 3: Differentially Expressed Genes in Cyclic di-GMP Signaling

| Gene | Function | Log2 Fold Change | p-value |

| wspR | Diguanylate cyclase | -2.0 | < 0.05 |

| yfiR | c-di-GMP phosphodiesterase | 1.8 | < 0.05 |

Visualizations

The following diagrams illustrate the key signaling pathways affected by "this compound" and the experimental workflow.

Caption: Experimental workflow for transcriptomic analysis.

Caption: Inhibition of Quorum Sensing by "this compound".

Caption: Modulation of Cyclic di-GMP signaling.

Discussion and Conclusion

The transcriptomic data strongly suggests that "this compound" functions by disrupting key bacterial communication and signaling pathways. The significant downregulation of genes involved in the synthesis of exopolysaccharides (pslA, pelB) and the upregulation of motility-related genes (fliC, motA) are consistent with a shift away from a sessile, biofilm lifestyle towards a planktonic state.

The pronounced inhibitory effect on the las and rhl quorum-sensing systems indicates that "this compound" likely interferes with the production or reception of acyl-homoserine lactone (AHL) signal molecules. This disruption of cell-to-cell communication is a well-established strategy for biofilm inhibition.[1]

Furthermore, the data points to the modulation of intracellular cyclic di-GMP levels, a critical second messenger in bacteria that governs the transition between motile and biofilm lifestyles.[2] The downregulation of a diguanylate cyclase and upregulation of a phosphodiesterase would lead to lower intracellular c-di-GMP concentrations, favoring motility over biofilm formation.[3]

References

- 1. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Biofilm Control by Perturbation of Bacterial Signaling Processes [mdpi.com]

- 3. Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Efficacy of DNase I as an Anti-biofilm Agent via Degradation of Extracellular Polymeric Substances

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism of action of Deoxyribonuclease I (DNase I) as a potent antibiofilm agent. It focuses on its targeted effect on the extracellular polymeric substance (EPS) matrix, a key component of biofilm integrity. Through quantitative data, detailed experimental protocols, and pathway visualizations, this document serves as a comprehensive resource for research and development in the field of antimicrobial therapies.

Extracellular DNA (eDNA) has been identified as a critical structural component within the EPS of a wide range of bacterial biofilms, including those of significant pathogens like Pseudomonas aeruginosa and Staphylococcus aureus[1][2][3]. It acts as a scaffold, promoting cell-to-cell adhesion and maintaining the three-dimensional architecture of the biofilm[4][5]. DNase I, by enzymatically degrading this eDNA scaffold, disrupts the biofilm matrix, leading to a reduction in biofilm biomass and increased susceptibility to conventional antibiotics[6][7].

Quantitative Data Presentation

The efficacy of DNase I in reducing biofilm biomass has been demonstrated across various bacterial species. The following tables summarize the quantitative effects of DNase I treatment on established biofilms.

Table 1: Effect of DNase I on Biofilm Biomass Reduction in Various Bacterial Strains

| Bacterial Strain | DNase I Concentration | Treatment Duration | Biofilm Biomass Reduction (%) | Reference |

| Escherichia coli ATCC 25922 | 5.0 µg/mL | 24 hours | ~40% | [6][8] |

| Pseudomonas aeruginosa PAO1 | 5.0 µg/mL | 24 hours | ~40% | [6][8] |

| Staphylococcus aureus | 5.0 µg/mL | 24 hours | ~40% | [6][8] |

| Acinetobacter baumannii | 5.0 µg/mL | 24 hours | ~40% | [6] |

| Klebsiella pneumoniae | 5.0 µg/mL | 24 hours | ~40% | [6] |

| Streptococcus pyogenes | 5.0 µg/mL | 24 hours | ~40% | [6] |

| Pseudomonas aeruginosa PAO1 | 1.5 µg/mL | 5 minutes | 80% (on polystyrene) | [9] |

| Pseudomonas aeruginosa PAO1 | 2.0 µg/mL | 5 minutes | 75% (on polypropylene) | [9] |

Table 2: Enhanced Antibiotic Efficacy in the Presence of DNase I

| Bacterial Strain | Antibiotic (Concentration) | DNase I Concentration | Additional Reduction in Viable Cells (CFU) | Reference |

| Gram-positive bacteria | Levofloxacin or Rifampin | 5.0 µg/mL | 10-fold greater activity | [6] |

| Gram-positive bacteria | Azithromycin | 5.0 µg/mL | 2- to 4-fold decrease in viability | [6] |

| E. coli, A. baumannii, H. influenzae, P. aeruginosa, K. pneumoniae | Levofloxacin or Rifampin | 5.0 µg/mL | Up to 100-fold reduction | [6][7] |

Signaling Pathways and Mechanisms

The release of eDNA into the biofilm matrix is a complex process involving multiple regulated pathways. Understanding these pathways is crucial for appreciating the mechanism of action of DNase I.

Experimental Protocols

Detailed methodologies are provided for key experiments to assess the antibiofilm efficacy of agents like DNase I.

1. Quantification of Biofilm Biomass using Crystal Violet Assay

This protocol is a standard method for quantifying the total biomass of a biofilm.

Methodology:

-

Inoculation and Treatment: Overnight bacterial cultures are diluted to a standard optical density. 200 µL of the bacterial suspension is added to the wells of a 96-well microtiter plate. The test agent (e.g., DNase I at various concentrations) is added to the respective wells.[10][11]

-

Incubation: The plate is incubated at 37°C for 24 to 48 hours without agitation to allow for biofilm formation.[12]

-

Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently decanting the medium and washing the wells three times with phosphate-buffered saline (PBS).[10][11]

-

Fixation: The remaining adherent biofilms can be fixed by air-drying or by adding 200 µL of 99% ethanol to each well for 15 minutes.

-

Staining: The fixative is removed, and the plate is allowed to dry. 220 µL of 0.1% crystal violet solution is added to each well, and the plate is incubated at room temperature for 15-30 minutes.[10][13]

-

Excess Stain Removal: The crystal violet solution is decanted, and the wells are washed multiple times with water until the water runs clear.[13][14]

-

Solubilization: The plate is air-dried. The crystal violet bound to the biofilm is solubilized by adding 200 µL of 30% acetic acid or 95% ethanol to each well. The plate is incubated for 10-15 minutes.[12][15]

-

Quantification: 125 µL of the solubilized crystal violet solution is transferred to a new flat-bottom 96-well plate. The absorbance is measured using a microplate reader at a wavelength between 570 and 600 nm.[13][14]

2. Quantification of EPS Components

To understand the specific effect of an antibiofilm agent on the EPS matrix, it is essential to quantify its major components.

A. Polysaccharide Quantification (Phenol-Sulfuric Acid Method)

This is a colorimetric method for determining the total carbohydrate content.[16][17]

Methodology:

-

EPS Extraction: Biofilms are grown on a suitable surface and the EPS is extracted using methods such as cation exchange resin (e.g., Dowex) or centrifugation.[18][19]

-

Sample Preparation: A known volume of the extracted EPS solution is placed in a test tube.

-

Reaction: 0.5 mL of 5% aqueous phenol solution is added to the sample, followed by the rapid addition of 2.5 mL of concentrated sulfuric acid. The mixture is vortexed immediately.[20]

-

Incubation: The tubes are incubated at room temperature for 20-30 minutes to allow for color development.[21]

-

Quantification: The absorbance is measured at 490 nm. A standard curve is generated using a known concentration of glucose or other appropriate monosaccharide.[21]

B. Protein Quantification

Standard methods such as the Lowry or Bradford assays can be used to determine the total protein content in the extracted EPS.[22]

C. eDNA Quantification

eDNA in the extracted EPS can be quantified using fluorescent dyes that bind to DNA, such as PicoGreen, or by quantitative PCR (qPCR) targeting specific bacterial genes.

Logical Relationships in Antibiofilm Drug Development

The development of antibiofilm agents that target the EPS matrix follows a logical progression from initial screening to mechanistic studies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. pnas.org [pnas.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Mechanisms and Regulation of Extracellular DNA Release and Its Biological Roles in Microbial Communities [frontiersin.org]

- 5. Mechanisms and Regulation of Extracellular DNA Release and Its Biological Roles in Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Effect of DNase and Antibiotics on Biofilm Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Antibiofilm Effect of DNase against Single and Mixed Species Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNase inhibits early biofilm formation in Pseudomonas aeruginosa- or Staphylococcus aureus-induced empyema models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | DNase inhibits early biofilm formation in Pseudomonas aeruginosa- or Staphylococcus aureus-induced empyema models [frontiersin.org]

- 12. static.igem.org [static.igem.org]

- 13. Crystal violet staining protocol | Abcam [abcam.com]

- 14. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods to identify the unexplored diversity of microbial exopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenol-Sulfuric Acid Method for Total Carbohydrates | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Detection techniques for extracellular polymeric substances in biofilms: A review :: BioResources [bioresources.cnr.ncsu.edu]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method [frontiersin.org]

- 22. Characterization of extracellular polymeric substances (EPS) from periphyton using liquid chromatography-organic carbon detection–organic nitrogen detection (LC-OCD-OND) - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of Antibiofilm Agent-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity assessment of "Antibiofilm agent-3," a novel therapeutic candidate with potent antibiofilm activity. The following sections detail the in vitro and in vivo toxicological profile of this agent, presenting key data in a structured format and outlining the methodologies employed in these critical safety evaluations.

Summary of Toxicological Data

A series of in vitro and in vivo studies were conducted to establish the preliminary safety profile of this compound. The agent exhibits a favorable therapeutic window, with low cytotoxicity against human cell lines and minimal toxicity in animal models at concentrations well above its effective antibiofilm concentrations.

In Vitro Toxicity Assessment

The initial toxicity evaluation of this compound was performed using a panel of in vitro assays to determine its effect on mammalian cells.

Cytotoxicity against Human Cell Lines

The cytotoxic potential of this compound was evaluated against human hepatocyte (HepG2) and human red blood cells. The agent demonstrated low cytotoxicity, with high IC50 and HC50 values, indicating a high concentration is required to induce cell death.

Table 1: Cytotoxicity of this compound against Human Cell Lines

| Cell Line | Assay Type | Endpoint | Value (µg/mL) |

| Human Hepatocytes (HepG2) | MTT Assay | IC50 | > 64[1] |

| Human Red Blood Cells | Hemolysis Assay | HC50 | > 100[2] |

Experimental Protocols

The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay.[1]

-

Cell Seeding: Human hepatocytes (HepG2) were seeded in 96-well tissue culture plates at a concentration of 2x10^6 cells/well.

-

Incubation: The plates were incubated for 24 hours at 37°C to allow for cell attachment.

-

Compound Exposure: Following incubation, the cells were exposed to six concentrations of this compound (2, 4, 8, 16, 32, and 64 µg/mL) for 24 hours.

-

MTT Addition: After the exposure period, the medium was removed, and MTT solution was added to each well, followed by incubation to allow for formazan crystal formation.

-

Data Analysis: The formazan crystals were solubilized, and the absorbance was measured spectrophotometrically. The 50% inhibitory concentration (IC50) was then calculated.[1]

The hemolytic activity of this compound was assessed against human red blood cells.[2]

-

Blood Collection: Fresh human red blood cells were collected and washed with phosphate-buffered saline (PBS).

-

Compound Exposure: The red blood cells were incubated with various concentrations of this compound.

-

Incubation: The mixture was incubated for a specified period, typically one hour, at 37°C.

-

Data Analysis: The samples were centrifuged, and the amount of hemoglobin released into the supernatant was measured by spectrophotometry at a specific wavelength. The 50% hemolytic concentration (HC50) was determined as the concentration of the agent that caused 50% hemolysis.

In Vivo Toxicity Assessment

To further evaluate the safety profile of this compound, in vivo toxicity studies were conducted in a murine model.

Acute Oral Toxicity

An acute oral toxicity study was performed to determine the 50% lethal dose (LD50) of this compound. The results indicate a low acute toxicity profile.[3]

Table 2: Acute Oral Toxicity of this compound in Mice

| Animal Model | Administration Route | Endpoint | Value (mg/kg) |

| Mice | Oral | LD50 | 2304.4[3] |

Subchronic Oral Toxicity

A 28-day subchronic oral toxicity study was conducted in rats to identify the no-observed-adverse-effect level (NOAEL).

Table 3: Subchronic Oral Toxicity of this compound in Rats

| Animal Model | Administration Route | Duration | Endpoint | Value (mg/kg) |

| Rats | Oral | 28 days | NOAEL | 5[3] |

Experimental Protocols

-

Animal Model: The study utilized healthy, adult mice.

-

Administration: this compound was administered orally to different groups of mice at various doses.

-

Observation: The animals were observed for mortality and clinical signs of toxicity over a 14-day period.

-

Data Analysis: The LD50 was calculated using the Bliss method.[3]

-

Animal Model: The study was conducted using rats of both sexes.

-

Administration: this compound was administered orally on a daily basis for 28 days at different dose levels.

-

Monitoring: Throughout the study, clinical signs, body weight, and food consumption were monitored.

-

Terminal Analysis: At the end of the 28-day period, hematological and serum biochemical parameters were analyzed, and a histopathological examination of major organs was performed.

-

Data Analysis: The NOAEL was determined as the highest dose at which no treatment-related adverse effects were observed.[3]

Mechanistic Insights and Experimental Workflow

To visualize the potential mechanism of action and the experimental workflow for the toxicity assessment, the following diagrams have been generated.

References

- 1. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy of Quorum Sensing Inhibitors in Preventing Medical Device-Associated Biofilm Formation: A Technical Guide on Antibiofilm Agent-3

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The pervasive issue of biofilm formation on medical devices remains a critical challenge in healthcare, leading to persistent infections and increased antibiotic resistance. This technical guide delves into the core functionalities of "Antibiofilm Agent-3," a representative Quorum Sensing Inhibitor (QSI), as a promising strategy to mitigate medical device-associated biofilm formation. By disrupting bacterial cell-to-cell communication, QSIs offer a non-bactericidal approach to prevent biofilm establishment, thereby reducing the selective pressure for the development of resistance. This document provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and detailed experimental protocols for evaluating such agents against key pathogens implicated in device-related infections, namely Pseudomonas aeruginosa and Staphylococcus aureus.

Mechanism of Action: Disrupting Bacterial Communication

Quorum sensing (QS) is a sophisticated cell-density-dependent communication system that bacteria utilize to coordinate collective behaviors, including biofilm formation and virulence factor production. QSIs, our designated "this compound," function by interfering with these signaling pathways.

In Gram-negative bacteria such as Pseudomonas aeruginosa, a common culprit in ventilator-associated pneumonia and catheter-related infections, the luxI/luxR-type QS system is a primary target. This system relies on the production of N-acyl-homoserine lactone (AHL) autoinducers. QSIs can inhibit the synthesis of these signaling molecules or block their binding to the cognate receptor, thereby preventing the activation of genes responsible for biofilm maturation.

Conversely, Gram-positive bacteria like Staphylococcus aureus, a leading cause of infections on implants and catheters, predominantly use an accessory gene regulator (agr) system. This pathway is mediated by autoinducing peptides (AIPs). QSIs targeting this system can prevent the activation of the two-component signal transduction system, AgrC-AgrA, which is crucial for the expression of virulence factors and biofilm structuring.

Quantitative Efficacy of Representative Quorum Sensing Inhibitors

The antibiofilm activity of QSIs has been quantified against various clinically relevant bacterial strains. The following tables summarize the efficacy of two representative QSIs: a furanone compound against P. aeruginosa and hamamelitannin against S. aureus. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth, and Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration to prevent biofilm formation.

| Antibiofilm Agent (QSI) | Target Organism | Strain | MIC (μg/mL) | MBIC (μg/mL) | Biofilm Inhibition (%) | Reference |

| Furanone C-30 | Pseudomonas aeruginosa | PAO1 | > 512 | 256 | 100% at 256 µg/mL | [1] |

| Furanone C-30 | Pseudomonas aeruginosa | Clinical Isolate | > 512 | 512 | 100% at 512 µg/mL | [1] |

| Furanone (MTHF) | Pseudomonas aeruginosa | PAO1 | 3.9 | Sub-MIC | 25% decrease in biomass | [2] |

Table 1: Quantitative efficacy of a representative furanone against Pseudomonas aeruginosa.

| Antibiofilm Agent (QSI) | Target Organism | Strain | MIC of Vancomycin (μg/mL) | Effect of Hamamelitannin (20 µg/mL) | Reference |

| Hamamelitannin | Methicillin-Resistant Staphylococci | 22 Clinical Isolates | 2 (MIC50), 4 (MIC90) | Inhibited biofilm formation at all tested vancomycin concentrations | [3][4] |

Table 2: Efficacy of hamamelitannin in combination with vancomycin against Methicillin-Resistant Staphylococci biofilms.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and evaluation processes, the following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways and a standard experimental workflow.

Figure 1. Mechanism of Quorum Sensing Inhibition in Gram-Negative Bacteria.

Figure 2. The agr Quorum Sensing System in Staphylococcus aureus and QSI Intervention.

Figure 3. Experimental Workflow for Evaluating this compound Efficacy.

Detailed Experimental Protocols

Crystal Violet Biofilm Assay (96-well plate)

This method is a standard for quantifying biofilm formation.[5][6][7]

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial culture (e.g., P. aeruginosa, S. aureus)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Phosphate Buffered Saline (PBS)

-

0.1% Crystal Violet solution

-

33% Acetic Acid or 95% Ethanol for solubilization

-

Microplate reader

Procedure:

-

Culture Preparation: Inoculate 5 mL of TSB with the bacterial strain and incubate overnight at 37°C.[8]

-

Inoculation: Dilute the overnight culture 1:100 in fresh TSB. Add 200 µL of the diluted culture to each well of a 96-well plate.[6] Include wells with sterile medium as a negative control. For testing "this compound," add various concentrations of the agent to the wells at this stage.

-

Incubation: Cover the plate and incubate statically for 24 hours at 37°C to allow for biofilm formation.[6]

-

Washing: Carefully discard the liquid content from the wells. Wash the wells three times with 200 µL of PBS to remove planktonic bacteria.[6]

-

Fixation (Optional but recommended): Heat-fix the biofilm by incubating the plate at 60°C for 30-60 minutes.[6]

-

Staining: Add 160 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[5][6]

-

Final Washing: Discard the crystal violet solution and wash the plate twice with tap water.[6] Invert the plate on a paper towel to dry completely.

-

Solubilization: Add 160 µL of 33% acetic acid to each well to dissolve the bound dye.[6] Pipette up and down to ensure complete solubilization.

-

Quantification: Measure the absorbance of the solubilized dye at a wavelength of 595 nm using a microplate reader.[6]

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability within the biofilm.[9][10]

Materials:

-

Flow cells or chambered cover glass

-

Bacterial culture and growth medium

-

"this compound" at desired concentrations

-

Fluorescent stains (e.g., SYTO 9 for live cells and propidium iodide for dead cells from a commercial kit)

-

Confocal microscope

Procedure:

-

Biofilm Growth: Grow biofilms in a flow cell system or on chambered cover glass in the presence or absence of "this compound." The system should be supplied with a continuous flow of fresh medium.[10]

-

Staining: After the desired incubation period, gently rinse the biofilm with sterile water or buffer. Prepare a staining solution by mixing 1 µL of SYTO 9 and 1 µL of propidium iodide in 1 mL of distilled water.[9] Add the staining solution to the biofilm and incubate in the dark for 15 minutes.[9]

-

Washing: Gently wash with 1 mL of distilled water to remove excess stain.[9]

-

Microscopy: Place the sample on the microscope stage. Use appropriate laser excitation and emission filters for the selected fluorescent dyes (e.g., 488 nm excitation for SYTO 9 and 561 nm for propidium iodide).[11]

-

Image Acquisition: Acquire a series of optical sections (z-stacks) through the thickness of the biofilm.

-

Image Analysis: Use image analysis software (e.g., IMARIS or ImageJ) to reconstruct a 3D image of the biofilm and to quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.[9][10]

Calgary Biofilm Device (CBD) for Susceptibility Testing

The CBD allows for the formation of 96 equivalent biofilms for high-throughput screening of antimicrobial and antibiofilm agents.[12][13]

Materials:

-

Calgary Biofilm Device (MBEC™ Assay)

-

Bacterial culture and growth medium

-

96-well plates

-

"this compound" and/or antibiotics for susceptibility testing

-

Sonication bath

-

Plate reader or materials for colony-forming unit (CFU) counting

Procedure:

-

Inoculation: Inoculate a 96-well plate containing the appropriate growth medium with the bacterial culture. Place the CBD lid with 96 pegs into the plate.

-